Cas no 708-68-9 (2,2,2-trifluoro-1-(4-methyl-1-piperazinyl)-Ethanone)
708-68-9 structure
Product Name:2,2,2-trifluoro-1-(4-methyl-1-piperazinyl)-Ethanone
CAS No:708-68-9
MF:C7H11F3N2O
MW:196.170252084732
CID:1116392
PubChem ID:3518513
Update Time:2025-04-20
2,2,2-trifluoro-1-(4-methyl-1-piperazinyl)-Ethanone Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-trifluoro-1-(4-methyl-1-piperazinyl)-Ethanone
- SCHEMBL6840170
- 708-68-9
- AKOS003856022
- DTXSID501230415
- DEFPMQPLQGCYBT-UHFFFAOYSA-N
- 2,2,2-Trifluoro-1-(4-methyl-1-piperazinyl)ethanone
- 1-methyl-4-trifluoroacetyl-piperazine
-
- Inchi: 1S/C7H11F3N2O/c1-11-2-4-12(5-3-11)6(13)7(8,9)10/h2-5H2,1H3
- InChI Key: DEFPMQPLQGCYBT-UHFFFAOYSA-N
- SMILES: FC(C(N1CCN(C)CC1)=O)(F)F
Computed Properties
- Exact Mass: 196.08234746g/mol
- Monoisotopic Mass: 196.08234746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 23.6Ų
2,2,2-trifluoro-1-(4-methyl-1-piperazinyl)-Ethanone Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
708-68-9 (2,2,2-trifluoro-1-(4-methyl-1-piperazinyl)-Ethanone) Related Products
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